molecular formula C8H7NO2 B1279952 4-Aminophthalide CAS No. 59434-19-4

4-Aminophthalide

Cat. No. B1279952
CAS RN: 59434-19-4
M. Wt: 149.15 g/mol
InChI Key: KOIAVJZQMYBLJJ-UHFFFAOYSA-N
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Description

4-Aminophthalide (4-AP) is a synthetic aromatic compound that has been used for many years in laboratory experiments and scientific research. It is a type of phenolic compound that is derived from the phthalic anhydride. 4-AP has a wide range of applications in the field of chemistry, including as a reagent, a catalyst, and a fluorescent dye. It has also been used in the field of biochemistry, where it is used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

  • Fluorescence Studies in Aqueous Media : 4-Aminophthalimide is known for its highly solvent-sensitive fluorescence properties. It's used to study excited-state solvent-mediated proton-transfer reactions, demonstrating unique fluorescence behavior in aqueous media. This behavior arises from hydrogen-bonded species and the effect of deuterium isotopes on its fluorescence quantum yield and lifetime (Khara, Banerjee, & Samanta, 2014).

  • Study of Dynamic Protein Interactions : A novel amino acid derivative based on 4-Aminophthalide, specifically 4-N,N-dimethylamino-1,8-naphthalimide, has been developed for studying protein-protein interactions. Its fluorescence is highly sensitive to local solvent environments, making it a powerful tool in this area of research (Loving & Imperiali, 2008).

  • Nucleic Acid Assay and Nuclear Imaging : 4-Aminonaphthalimides are used in nucleic acid assays and nuclear imaging due to their strong DNA binding ability and concentration in cell nuclei, particularly in nucleoli. Their side chains influence DNA binding, cell permeability, and cytotoxicity, making them valuable in molecular design for drugs and fluorescent probes (Zhou et al., 2014).

  • Hydrogen Bond and Nonspecific Interaction Studies : The hydrogen-bond and nonspecific interactions of 4-Aminophthalimide, especially in ground and excited singlet states, are significant for understanding its spectral and photophysical properties. These properties are crucial in solvation studies and as a probe molecule (Maciejewski et al., 2011).

  • DNA Interaction and Antimicrobial Activity : Some derivatives of 4-Aminophthalimide, such as Schiff base ligands and their metal complexes, show potential in DNA interaction studies and have antimicrobial activities. These compounds can be suitable drug candidates due to their DNA binding activity and interaction with nucleic acids (Kurt et al., 2020).

Biochemical Analysis

Biochemical Properties

4-Aminophthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydroxyl radicals, which facilitate its degradation in the environment . Additionally, this compound is known to interact with proteins involved in cellular signaling pathways, influencing various biochemical processes. The nature of these interactions often involves binding to active sites on enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that include hydroxylation and conjugation reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its distribution to various cellular compartments . The compound’s localization within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

4-amino-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIAVJZQMYBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484374
Record name 4-Aminophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59434-19-4
Record name 4-Aminophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-nitroisobenzofuran-1(3H)-one (1.0 g, 5.58 mmol) and 10% Pd/C (0.1 g) in ethyl acetate (30 mL) was purged in 1 atm hydrogen and stirred at 25° C. for 3 hr. The mixture was filtered, and the filtrate was concentrated to give 4-aminoisobenzofuran-1(3H)-one (0.8 g, yield 96%) as a off-white solid. MS (ESI) m/z: 150(M+1)+. 1H-NMR (400 MHz, CDCl3) δ 3.82 (s, br 1H), 5.19 (s, 3H), 6.91-6.95 (m, 1H), 7.32-7.36 (m, 2H).
Quantity
1 g
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reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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